methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a sulfamoyl benzamido group, a 6-ethyl moiety, and a methyl ester functionality.
Structural elucidation of this compound likely employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with refinement tools like SHELX ensuring precise atomic resolution . The synthesis pathway is inferred to involve coupling of the sulfamoyl benzamido group to the tetrahydrothienopyridine scaffold, followed by esterification and salt formation, analogous to methods used for structurally related compounds .
Properties
IUPAC Name |
methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O5S2.ClH/c1-7-28-13-12-21-22(16-28)35-25(23(21)26(31)34-6)27-24(30)19-8-10-20(11-9-19)36(32,33)29(14-17(2)3)15-18(4)5;/h8-11,17-18H,7,12-16H2,1-6H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUENUJKKHSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex compound belonging to the thieno[2,3-c]pyridine class. This compound has garnered attention for its potential pharmacological properties, particularly in the areas of antiplatelet activity and antimicrobial efficacy. This article synthesizes current research findings on its biological activity, detailing its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 586.2 g/mol. The structure includes multiple functional groups such as a sulfamoyl group and a carboxamide group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H40ClN3O5S2 |
| Molecular Weight | 586.2 g/mol |
| CAS Number | 1216823-08-3 |
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. It has been studied for its effects on platelet aggregation and thrombus formation, suggesting a potential role in cardiovascular therapies. The sulfamoyl moiety is believed to enhance binding affinity to biological targets involved in these processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at 256 µg/mL .
Case Studies
- Antiplatelet Activity : A study evaluated the antiplatelet effects of thieno[2,3-c]pyridine derivatives in vitro. The results indicated that these compounds inhibited platelet aggregation induced by ADP and collagen significantly more than standard treatments .
- Cytotoxicity Against Cancer Cell Lines : In another investigation, the cytotoxic effects of tetrahydropyridothienopyrimidine derivatives were assessed using the MTT assay on various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results showed promising antiproliferative activity with IC50 values indicating effective dose ranges .
Pharmacological Applications
The primary applications of this compound include:
- Cardiovascular Therapy : Due to its antiplatelet properties.
- Antimicrobial Treatments : Potential use against bacterial infections.
- Cancer Treatment : As a candidate for further development in oncology due to observed cytotoxic effects.
Comparison with Similar Compounds
Table 1: Comparative Structural and Hypothesized Properties
Methodological Insights from Research Tools
- Structural Analysis : SHELX software, widely used for crystallographic refinement, likely played a role in resolving the compound’s 3D structure, ensuring atomic-level accuracy .
- Spectroscopic Confirmation : NMR and UV spectroscopy, as demonstrated in , are standard for verifying the compound’s purity and functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
